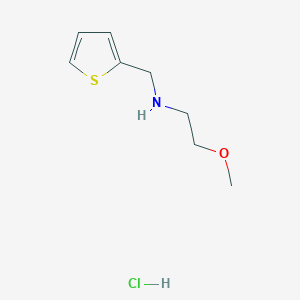

(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride

CAS No.: 1158460-82-2

Cat. No.: VC2068494

Molecular Formula: C8H14ClNOS

Molecular Weight: 207.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158460-82-2 |

|---|---|

| Molecular Formula | C8H14ClNOS |

| Molecular Weight | 207.72 g/mol |

| IUPAC Name | 2-methoxy-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride |

| Standard InChI | InChI=1S/C8H13NOS.ClH/c1-10-5-4-9-7-8-3-2-6-11-8;/h2-3,6,9H,4-5,7H2,1H3;1H |

| Standard InChI Key | MGHBCAIDWSQUSM-UHFFFAOYSA-N |

| SMILES | COCCNCC1=CC=CS1.Cl |

| Canonical SMILES | COCCNCC1=CC=CS1.Cl |

Introduction

Chemical Properties and Structure

(2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride is an organic compound belonging to the class of amines. It is characterized by the presence of both methoxyethyl and thiophen-2-ylmethyl groups attached to a nitrogen atom, with the molecule existing as a hydrochloride salt. The compound's chemical identity is defined by the following properties:

Basic Chemical Information

The compound is identified by its specific chemical parameters as outlined in Table 1:

| Property | Value |

|---|---|

| CAS Number | 1158460-82-2 |

| Molecular Formula | C8H14ClNOS |

| Molecular Weight | 207.72 g/mol |

| Physical State | Solid (hydrochloride salt) |

| Primary Functional Groups | Amine, ether, thiophene |

The molecular structure features a secondary amine with methoxyethyl and thiophen-2-ylmethyl substituents. The methoxyethyl group provides the molecule with increased solubility in polar solvents due to its ether functionality, while the thiophene ring contributes to potential π-π interactions in biological systems.

Structural Characteristics

The compound's chemical structure contributes to its unique reactivity profile. The nitrogen atom serves as a key nucleophilic center, while the thiophene ring introduces aromatic character and potential for coordination with metal ions. The methoxyethyl group contributes to the molecule's polarity and hydrogen bonding capabilities.

The structural arrangement allows for multiple interaction points with biological targets, which explains its potential applications in medicinal chemistry. The presence of the thiophene ring, a sulfur-containing heterocycle, is particularly noteworthy as it can participate in various biochemical processes and binding interactions with enzymes and receptors.

Synthesis Methods

The synthesis of (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride involves specific reaction pathways that utilize key precursor compounds. While direct synthesis information for this specific compound is limited in the available literature, the general approach can be understood through established synthetic routes for similar compounds.

General Synthetic Approach

The synthesis typically involves the reaction of 2-methoxyethylamine with thiophen-2-ylmethyl chloride in the presence of a base such as sodium hydroxide. This reaction follows a nucleophilic substitution mechanism where the amine nitrogen acts as a nucleophile attacking the electrophilic carbon of the thiophen-2-ylmethyl chloride. The reaction is generally conducted in organic solvents like dichloromethane or toluene under reflux conditions.

The general reaction can be represented as:

2-methoxyethylamine + thiophen-2-ylmethyl chloride → (2-Methoxyethyl)(thiophen-2-ylmethyl)amine → (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride

The final product is obtained by treating the free amine with hydrochloric acid to form the hydrochloride salt, which often has better stability and crystallinity compared to the free base form.

Synthesis of 2-Methoxyethylamine Precursor

Since 2-methoxyethylamine is a key starting material for the synthesis of (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride, understanding its preparation is also relevant. According to patent literature, 2-methoxyethylamine can be efficiently synthesized through a multi-step process starting from ethanolamine .

The patented method involves:

-

Preparation of a benzyl imine intermediate through azeotropic dehydration of ethanolamine with benzaldehyde

-

Formation of N-benzyl alkenyl-2-methoxy ethylamine intermediate through methylation under alkaline conditions

-

Preparation of 2-methoxyethylamine hydrochloride aqueous solution through deprotection

-

Conversion to free 2-methoxyethylamine through alkalization and purification by rectification

Purification Methods

After synthesis, (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride is typically purified using recrystallization or column chromatography techniques. Recrystallization is often performed using a mixture of suitable solvents such as ethanol and diethyl ether to obtain crystals of high purity. Column chromatography may employ silica gel as the stationary phase and a mixture of organic solvents as the mobile phase for separation of the target compound from impurities.

Biological and Medicinal Applications

The biological properties of (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride make it a compound of interest in various biomedical research areas. Its structural features enable interactions with biological targets that are relevant to several disease conditions.

Tuberculosis Treatment Development

Recent research has highlighted the potential utility of (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride and related compounds in developing new treatments for tuberculosis. The compound has shown promise as a precursor for inhibitors targeting the Pks13 enzyme, which is essential for mycobacterial cell wall synthesis in Mycobacterium tuberculosis.

The thiophene moiety in the compound appears to be particularly important for activity against tuberculosis, as thiophene-containing compounds have demonstrated the ability to penetrate the unique cell wall structure of mycobacteria. This property makes (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride a valuable starting point for the development of more potent and selective anti-tuberculosis agents.

Activity Against Leishmania

Compounds structurally related to (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride, particularly thienopyrimidine derivatives, have shown activity against Leishmania parasites, the causative agents of leishmaniasis. While the activity of these derivatives has been described as modest, they provide valuable insights into structure-activity relationships that can guide the design of more effective compounds.

The anti-leishmanial activity is thought to be related to the compound's ability to interfere with essential enzymes in the parasite's metabolism. The specific molecular targets and mechanisms of action are still under investigation, but these findings highlight the potential of (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride as a scaffold for developing antiparasitic drugs.

Biochemical Research Applications

Beyond its potential therapeutic applications, (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride is utilized in biological research for developing biochemical assays and modifying biomolecules. The compound's reactive amine group makes it suitable for conjugation with various biological molecules, including proteins and nucleic acids.

Such conjugates can serve as probes for studying biological processes or as tools for developing diagnostic methods. The presence of the thiophene ring also enables spectroscopic detection, as thiophene derivatives often exhibit characteristic absorption and fluorescence properties that can be exploited in analytical applications.

Chemical Reactivity and Transformations

Understanding the chemical reactivity of (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride is essential for exploring its potential applications and derivatives. The compound's structure contains several reactive sites that can participate in various chemical transformations.

Reactivity of the Amine Group

As a secondary amine, the nitrogen atom in (2-Methoxyethyl)(thiophen-2-ylmethyl)amine can participate in numerous reactions:

-

Acylation reactions with acyl chlorides or anhydrides to form amides

-

Alkylation reactions with alkyl halides to form tertiary amines

-

Reductive amination reactions with aldehydes or ketones

-

Formation of carbamates and ureas through reaction with carbonyl compounds

These transformations provide access to a wide range of derivatives with potentially enhanced biological activities or modified physical properties.

Reactivity of the Thiophene Ring

The thiophene ring in (2-Methoxyethyl)(thiophen-2-ylmethyl)amine hydrochloride can undergo various reactions characteristic of aromatic heterocycles:

-

Electrophilic aromatic substitution reactions (e.g., halogenation, nitration)

-

Lithiation reactions followed by quenching with electrophiles

-

Oxidation of the sulfur atom to form sulfoxides or sulfones

-

Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille couplings)

These reactions can be used to introduce additional functional groups into the thiophene ring, potentially leading to compounds with improved binding to biological targets or altered physicochemical properties.

Methoxyethyl Group Modifications

The methoxyethyl group contains an ether functionality that can be modified through:

-

Cleavage of the ether bond under strong acidic conditions

-

Oxidation of the methyl group to form aldehydes or carboxylic acids

-

Substitution of the methoxy group with other nucleophiles

Such modifications could be useful for adjusting the compound's solubility, metabolic stability, or binding interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume